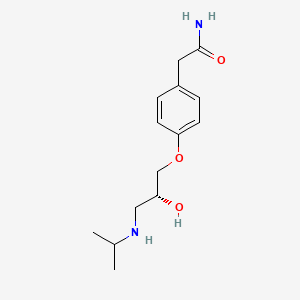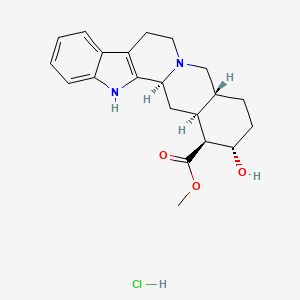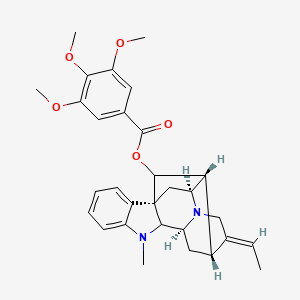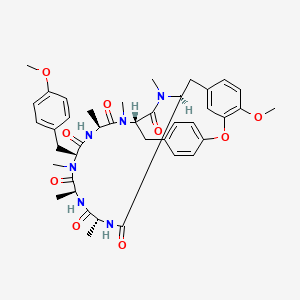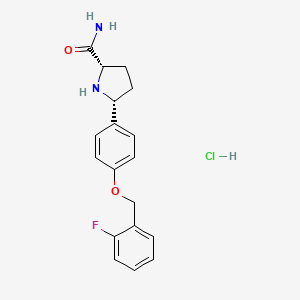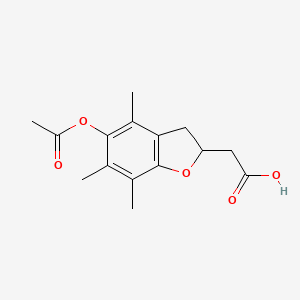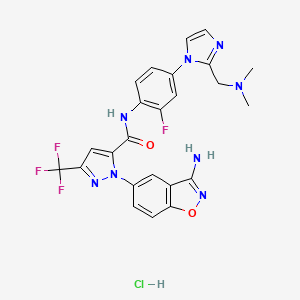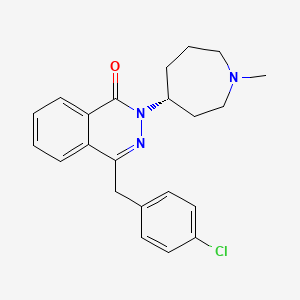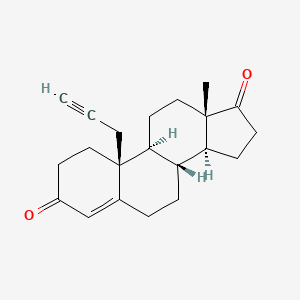
Plomestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL-18962, also known as plomestane or propargylestrenedione, is a steroidal, irreversible aromatase inhibitor. It was developed by Marion Merrell Dow (now Hoechst AG) as an antineoplastic agent for the treatment of breast cancer. The compound is known for its ability to significantly reduce estrogen levels with a single administration .
Preparation Methods
MDL-18962 is synthesized through a series of chemical reactions starting from androstenedione. The key step involves the introduction of a propargyl group at the C-10 position of the steroid nucleus. The synthetic route typically includes:
Step 1: Conversion of androstenedione to 10-propargyl-androstenedione.
Step 2: Oxidation of the intermediate to form the final product, MDL-18962.
Chemical Reactions Analysis
MDL-18962 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.
Substitution: The propargyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MDL-18962 has several scientific research applications:
Chemistry: Used as a model compound to study the mechanism of aromatase inhibition.
Biology: Investigated for its effects on estrogen biosynthesis and hormone regulation.
Medicine: Explored as a potential treatment for estrogen-dependent breast cancer.
Industry: Utilized in the development of new aromatase inhibitors and related compounds.
Mechanism of Action
MDL-18962 exerts its effects by irreversibly binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding inactivates the enzyme, leading to a significant reduction in estrogen levels. The molecular target is the active site of the aromatase enzyme, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
Comparison with Similar Compounds
MDL-18962 is unique among aromatase inhibitors due to its irreversible binding mechanism. Similar compounds include:
Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the enzyme.
Letrozole: Another non-steroidal inhibitor with reversible binding properties.
Compared to these compounds, MDL-18962 offers the advantage of a longer-lasting effect due to its irreversible binding .
properties
CAS RN |
77016-85-4 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
JKPDEYAOCSQBSZ-OEUJLIAZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





